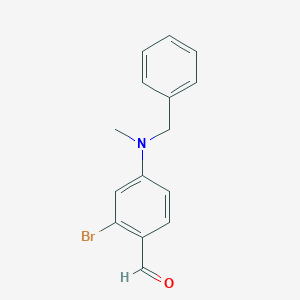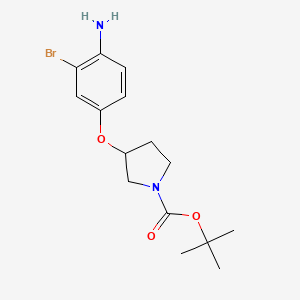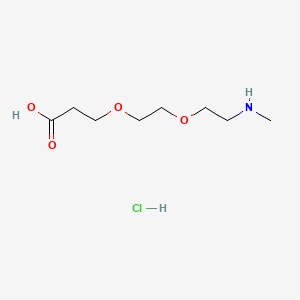![molecular formula C11H14ClF2NO2 B8124169 (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride](/img/structure/B8124169.png)
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[1,3]dioxole ring substituted with difluoro groups and an isopropylamine moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The initial step involves the formation of the benzo[1,3]dioxole ring, which can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Attachment of the Isopropylamine Moiety: The final step involves the attachment of the isopropylamine group through reductive amination, where the benzo[1,3]dioxole intermediate is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
- ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
- (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-methylamine hydrochloride
Uniqueness
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride stands out due to its specific substitution pattern and the presence of the isopropylamine group, which may confer unique biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-7(2)14-6-8-4-3-5-9-10(8)16-11(12,13)15-9;/h3-5,7,14H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNOADFJPYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C(=CC=C1)OC(O2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8124117.png)




![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)




![[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8124197.png)
